molecular formula C10H10ClNO3 B139522 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid CAS No. 139084-65-4

2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid

Cat. No.: B139522
CAS No.: 139084-65-4
M. Wt: 227.64 g/mol
InChI Key: CKLOTMANRVIPIE-UHFFFAOYSA-N
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Description

2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid is an organic compound that features both amino and keto functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure consists of a butanoic acid backbone with an amino group at the second position and a 4-chlorophenyl group at the fourth position, along with a keto group.

Scientific Research Applications

2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with glycine in the presence of a base to form an intermediate Schiff base. This intermediate is then subjected to a Strecker synthesis, which involves the addition of hydrogen cyanide and ammonium chloride to form the desired amino acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization and purification to isolate the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the keto group can yield the corresponding alcohol.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation can be carried out using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and keto groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    2-Amino-4-(4-nitrophenyl)-4-oxobutanoic acid: Similar structure but with a nitro group instead of a chloro group.

    2-Amino-4-(4-methylphenyl)-4-oxobutanoic acid: Similar structure but with a methyl group instead of a chloro group.

    2-Amino-4-(4-fluorophenyl)-4-oxobutanoic acid: Similar structure but with a fluoro group instead of a chloro group.

Uniqueness: 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. The chloro group can enhance the compound’s ability to participate in electrophilic substitution reactions and may also affect its biological activity.

Properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-7-3-1-6(2-4-7)9(13)5-8(12)10(14)15/h1-4,8H,5,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLOTMANRVIPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10930324
Record name 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10930324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139084-65-4
Record name Benzenebutanoic acid, alpha-amino-4-chloro-gamma-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139084654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10930324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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